molecular formula C8H10 B098918 3,5-Octadiyne CAS No. 16387-70-5

3,5-Octadiyne

Cat. No. B098918
CAS RN: 16387-70-5
M. Wt: 106.16 g/mol
InChI Key: LILZEAJBVQOINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Octadiyne is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow liquid that is highly reactive and has a unique structure that makes it an important molecule for various research purposes.

Mechanism Of Action

The mechanism of action of 3,5-Octadiyne is not well understood, but it is believed to be due to its highly reactive nature. This compound can undergo various chemical reactions, including cycloadditions, rearrangements, and polymerizations. These reactions can lead to the formation of new organic molecules, which can be used for various research purposes.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3,5-Octadiyne. However, it has been reported to exhibit cytotoxicity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. Additionally, 3,5-Octadiyne has been shown to inhibit the growth of some bacteria, including Staphylococcus aureus and Escherichia coli.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5-Octadiyne in lab experiments is its highly reactive nature, which makes it an important building block for the synthesis of various organic molecules. However, the low yield of its synthesis and the need for careful handling due to its highly reactive nature are some of the limitations of using this compound in lab experiments.

Future Directions

There are many potential future directions for the use of 3,5-Octadiyne in scientific research. One of the most promising areas is the development of new synthetic methodologies using this compound as a building block. Additionally, 3,5-Octadiyne can be used as a probe for studying the mechanism of various chemical reactions, which can lead to the development of new synthetic strategies. Furthermore, the potential anti-cancer and antibacterial properties of this compound can be explored further to develop new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3,5-Octadiyne is a highly reactive compound that has gained significant attention in scientific research due to its potential applications in organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, and it is also used as a probe for studying the mechanism of various chemical reactions. Although there is limited information available on the biochemical and physiological effects of 3,5-Octadiyne, it has been shown to exhibit cytotoxicity against cancer cells and inhibit the growth of some bacteria. The potential future directions for the use of this compound in scientific research are vast, and further research is needed to explore its full potential.

Synthesis Methods

The synthesis of 3,5-Octadiyne involves the reaction between 1,5-hexadiyne and 1,3-butadiene. This reaction is carried out in the presence of a palladium catalyst and a ligand. The product obtained from this reaction is a mixture of isomers, which can be separated using chromatography techniques. The yield of this reaction is generally low, and the process requires careful handling due to the highly reactive nature of the compound.

Scientific Research Applications

3,5-Octadiyne has been extensively used in scientific research, particularly in the field of organic chemistry. This compound is used as a building block for the synthesis of various organic molecules, including natural products, pharmaceuticals, and materials. It is also used in the development of new synthetic methodologies, such as the Sonogashira coupling reaction. Furthermore, 3,5-Octadiyne is used as a probe for studying the mechanism of various chemical reactions, including cycloadditions and rearrangements.

properties

CAS RN

16387-70-5

Product Name

3,5-Octadiyne

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

octa-3,5-diyne

InChI

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3

InChI Key

LILZEAJBVQOINI-UHFFFAOYSA-N

SMILES

CCC#CC#CCC

Canonical SMILES

CCC#CC#CCC

Other CAS RN

16387-70-5

Pictograms

Flammable

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.